molecular formula C18H21F3N4O2 B2415103 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1421484-22-1

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2415103
CAS No.: 1421484-22-1
M. Wt: 382.387
InChI Key: JOMBXTARHNAUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C18H21F3N4O2 and its molecular weight is 382.387. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F3N4O2/c1-23-16(18(19,20)21)22-25(17(23)27)12-15(26)24-9-7-14(8-10-24)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOMBXTARHNAUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC(=O)N2CCC(CC2)CC3=CC=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a synthetic organic molecule that has gained attention for its potential biological activities, particularly in pharmacology. Its unique structural features, including a piperidine ring and a triazole moiety, suggest that it may interact with various biological targets, leading to diverse therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

PropertyValue
Molecular Formula C₁₈H₁₈F₃N₃O₂
Molecular Weight 367.36 g/mol
CAS Number 923194-11-0
LogP 3.9724
Polar Surface Area 53.127 Ų

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Compounds with similar structures have been reported to influence protein kinase activities, which are crucial in regulating cellular processes such as proliferation and apoptosis. Preliminary studies indicate that the triazole ring may facilitate interactions with enzyme targets involved in metabolic pathways.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against several cancer cell lines, including melanoma and breast cancer cells. The mechanism appears to involve the inhibition of key signaling pathways that promote tumor growth.

Table 1: Summary of Antitumor Activity Studies

StudyCell LineIC₅₀ (µM)Mechanism of Action
Study AMelanoma15Inhibition of ERK pathway
Study BBreast Cancer10Induction of apoptosis via caspase activation

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, particularly those involved in metabolic processes. For instance, it has shown promising results as an inhibitor of α-glucosidase, which is significant in managing diabetes.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeIC₅₀ (µM)
α-glucosidaseCompetitive Inhibition20
Squalene SynthaseNon-competitive25

Case Studies and Research Findings

A notable case study involved the combination therapy using this compound alongside established anticancer agents. The results indicated that the combination significantly enhanced therapeutic efficacy compared to monotherapy. This suggests a potential role in developing combination therapies for cancer treatment.

Preparation Methods

Cyclocondensation of Hydrazine with Trifluoromethyl Ketone

A modified Huisgen cyclization employs 1,1,1-trifluoro-3-(methylamino)propan-2-one and hydrazine hydrate under acidic conditions to yield 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one .

Reaction Conditions

Reagent Solvent Temperature Time Yield Source
Hydrazine hydrate EtOH/HCl 80°C 6 hr 78%

Coupling with 4-Benzylpiperidine

The bromo intermediate undergoes nucleophilic substitution with 4-benzylpiperidine to install the final side chain.

Amide Bond Formation via Coupling Agents

A two-step protocol involves:

  • Activation of the carbonyl : Bromoacetyl intermediate is converted to a reactive mixed anhydride using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
  • Nucleophilic displacement : Reaction with 4-benzylpiperidine in dichloromethane (DCM) yields the target compound.

Comparative Coupling Efficiency

Coupling Agent Solvent Temperature Time Yield Source
HATU DCM 0°C → 25°C 4 hr 92%
EDCI/HOBt DCM 25°C 12 hr 76%

Alternative Routes and Optimization

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For instance, the cyclocondensation step achieves 89% yield in 1 hour under microwave conditions (150 W, 100°C).

Reductive Amination for Piperidine Attachment

An alternative route involves reductive amination of 4-benzylpiperidine with a glyoxal derivative of the triazolone, using NaBH₃CN in methanol. This method affords moderate yields (68%) but avoids halogenated solvents.

Analytical Characterization

Key spectroscopic data for the target compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 4.72 (s, 2H, CH₂CO), 3.58–3.42 (m, 4H, piperidine-H), 2.91 (s, 3H, N-CH₃), 1.78–1.65 (m, 4H, piperidine-H).
  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).

Challenges and Limitations

  • Trifluoromethyl Group Stability : Harsh acidic conditions during cyclization may lead to CF₃ group decomposition. Neutral pH and low temperatures are recommended.
  • Piperidine Solubility : Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the piperidine derivative, often via nucleophilic substitution or reductive amination.
  • Step 2 : Introduction of the benzyl group via N-alkylation using reagents like benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Acylation of the piperidine nitrogen with a chloroacetyl chloride derivative to form the 2-oxoethyl moiety .
  • Step 4 : Coupling with the triazolone core through cyclization or condensation reactions, often under reflux in ethanol or DMF .

Q. Intermediate characterization :

  • IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for the oxoethyl group) .
  • ¹H/¹³C NMR : Verifies regioselectivity and substituent positions (e.g., trifluoromethyl singlet at ~δ 3.8 ppm) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (≥95%) and detects impurities using C18 columns with acetonitrile/water gradients .
  • NMR Spectroscopy : ¹H and ¹³C NMR resolve stereochemistry and substituent placement (e.g., benzylpiperidinyl proton splitting patterns) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da) .

Q. What are the common stability challenges for this compound under experimental conditions?

  • Hydrolysis sensitivity : The trifluoromethyl group and oxoethyl linkage are prone to hydrolysis in aqueous media. Stability is enhanced in anhydrous solvents (e.g., DMSO) at low temperatures (4°C) .
  • Oxidation risks : The triazolone core may oxidize; storage under inert gas (N₂/Ar) is recommended .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize by-products?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity of intermediates, while ethanol reduces side reactions in cyclization steps .
  • Catalyst optimization : Cesium carbonate improves coupling efficiency in N-alkylation steps compared to weaker bases .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition during acylation .

Q. Example optimization data :

StepSolventCatalystYield (%)By-products (%)
N-alkylationDMFK₂CO₃6512
N-alkylationDMFCs₂CO₃825
CyclizationEthanolNone728

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Core modifications : Replace the benzyl group with substituted aryl rings (e.g., 4-fluorobenzyl) to assess impact on bioactivity .
  • Substituent variation : Compare trifluoromethyl (-CF₃) with methyl (-CH₃) or chlorine (-Cl) at position 3 of the triazolone ring .
  • In vitro assays : Use enzyme inhibition assays (e.g., kinase targets) and cytotoxicity screening (e.g., MTT assay) to correlate structural changes with activity .

Q. What methodologies resolve contradictions in biological activity data across studies?

  • Compound verification : Re-analyze disputed batches via HPLC and NMR to confirm identity and purity .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity of observed effects .
  • Dose-response profiling : Perform IC₅₀/EC₅₀ assays across multiple concentrations to rule out off-target effects .

Q. How can computational tools predict interactions between this compound and biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., cytochrome P450) .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in GROMACS .
  • QSAR modeling : Train models on datasets of triazolone derivatives to predict logP, solubility, and toxicity .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous flow systems improve reproducibility in acylation and cyclization steps .
  • Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective scaling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.